molecular formula C16H15N3O3 B11138213 5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide

5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11138213
M. Wt: 297.31 g/mol
InChI Key: QOXQDUUZCXWKMM-UHFFFAOYSA-N
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Description

5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a furan ring and a hydroxyphenethyl group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group is attached via an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenethyl moiety can undergo oxidation to form a quinone derivative.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenethyl group may facilitate binding to active sites, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furyl)-N-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a hydroxyphenyl group instead of hydroxyphenethyl.

    5-(2-thienyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a thienyl ring instead of a furan ring.

    5-(2-furyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methoxyphenethyl group instead of hydroxyphenethyl.

Uniqueness

The uniqueness of 5-(2-furyl)-N-(4-hydroxyphenethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and hydroxyphenethyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N3O3/c20-12-5-3-11(4-6-12)7-8-17-16(21)14-10-13(18-19-14)15-2-1-9-22-15/h1-6,9-10,20H,7-8H2,(H,17,21)(H,18,19)

InChI Key

QOXQDUUZCXWKMM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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